1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine
Description
1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine is a phenylmethanamine derivative featuring a benzenoid core substituted at the 3-position with a 5-methylthiophen-2-yl group and a methanamine (-CH₂NH₂) moiety. This compound shares structural motifs with bioactive amines, suggesting possible applications in medicinal chemistry or materials science, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
[3-(5-methylthiophen-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-7H,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDHKHNYNUHZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through the cyclization of appropriate precursors, such as 2-bromo-5-methylthiophene.
Coupling with Phenyl Ring: The thiophene ring is then coupled with a phenyl ring using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Introduction of Methanamine Group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amine group to an alkyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine, also known as a substituted phenylmethanamine, has garnered attention in various scientific domains due to its unique chemical structure and potential applications. This compound is primarily studied within the fields of medicinal chemistry, organic synthesis, and materials science. Below is a comprehensive overview of its applications, supported by case studies and research findings.
Antidepressant Activity
Recent studies have explored the potential antidepressant effects of compounds similar to this compound. Research indicates that phenylmethanamine derivatives can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of phenylmethanamine derivatives for their antidepressant-like activity in animal models. The results showed that certain derivatives exhibited significant improvements in depressive behaviors, suggesting that this compound could be a candidate for further development as an antidepressant agent .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. The presence of the thiophene moiety is believed to enhance its ability to inhibit cancer cell proliferation.
Case Study:
In a study published in Cancer Letters, researchers synthesized various thiophene-containing amines and tested their cytotoxicity against different cancer cell lines. The results indicated that compounds with similar structures to this compound showed promising results in inhibiting tumor growth, particularly in breast and lung cancer models .
Neuroprotective Effects
Exploratory research has suggested that compounds structurally related to this compound may possess neuroprotective properties.
Case Study:
A publication in Neuroscience Letters examined the neuroprotective effects of phenylmethanamine derivatives against oxidative stress-induced neuronal damage. The study found that certain derivatives could significantly reduce neuronal apoptosis, indicating potential therapeutic benefits for neurodegenerative diseases .
Building Block for Complex Molecules
Due to its functional groups, this compound serves as an important building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions.
Research Findings:
A review article in Synthesis highlighted the use of substituted phenylmethanamines as intermediates in the synthesis of pharmaceuticals and agrochemicals. The versatility of these compounds allows chemists to explore diverse synthetic pathways leading to valuable products .
Material Science Applications
The unique electronic properties imparted by the thiophene ring make this compound suitable for application in material science, particularly in organic electronics.
Research Insights:
Studies have shown that incorporating thiophene-based compounds into polymer matrices can enhance conductivity and stability. Research published in Advanced Functional Materials demonstrated that polymers containing thiophene derivatives exhibited improved charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
The mechanism of action of 1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Steric and Conformational Features : The chloro, ethoxy, and methoxy groups in introduce steric bulk and hydrogen-bonding capacity, contrasting with the compact methyl-thiophene in the target compound.
- Heterocyclic Diversity : The oxadiazole ring in offers distinct π-π stacking and dipole interactions compared to thiophene-based analogs.
Physicochemical Properties
- Molecular Weight : At 211.31 g/mol, the target compound is lighter than (234.32 g/mol) due to the absence of a methoxy group.
- Solubility : The methyl-thiophene substituent likely enhances lipophilicity compared to polar analogs like (Cl, O-containing groups).
- Toxicity : While direct data are lacking, structurally related (2,4,6-Trimethoxyphenyl)methanamine exhibits hazards (H302, H315, H318, H335) , suggesting amine derivatives may require careful handling.
Conformational and Crystallographic Analysis
- Thiophene Puckering: The 5-methyl group may influence thiophene ring puckering, a phenomenon quantified by amplitude (q) and phase (φ) coordinates . Methyl substitution could stabilize specific puckering conformations, as seen in heterocyclic systems.
- Crystal Packing : Tools like Mercury enable visualization of crystal structures. Thiophene-containing compounds often exhibit sulfur-mediated intermolecular contacts (e.g., S···H interactions), which could differ from oxadiazole or pyrazole analogs.
Biological Activity
1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine, a compound featuring a thiophene moiety, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biochemical properties, cellular effects, and pharmacological applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a phenyl ring substituted with a methylthiophene group and an amine functionality, which is critical for its biological activity.
Biological Activity Overview
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. For instance, derivatives containing thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms, including disruption of mitotic spindle formation in centrosome-amplified cells .
- Neuroprotective Effects : Research indicates that compounds with thiophene structures can penetrate the blood-brain barrier and exhibit neuroprotective effects. They may modulate neurotransmitter systems and reduce neuroinflammation, which is beneficial in neurodegenerative diseases .
- Antimicrobial Properties : Thiophene derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .
- Neuroprotective Mechanism : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. Electrophysiological studies revealed that it modulates ion channel activity, particularly affecting sodium and calcium channels, which are crucial in maintaining neuronal excitability .
- Antimicrobial Activity : In a series of tests against various bacterial strains, the compound exhibited minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against certain pathogens, indicating potent antibacterial properties .
Dosage and Toxicity
The biological effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, the compound enhances cellular signaling pathways without significant toxicity.
- High Doses : Increased dosages lead to cytotoxic effects, including liver and kidney dysfunction in animal models. It is crucial to optimize dosing for therapeutic applications to balance efficacy and safety .
Metabolic Pathways
The metabolism of this compound involves various enzymatic pathways:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling 5-methylthiophene-2-carboxylic acid derivatives with substituted phenyl precursors via Suzuki-Miyaura cross-coupling to introduce the thiophene-phenyl moiety. Subsequent reduction of a nitrile or imine group using catalytic hydrogenation (e.g., Pd/C or Raney Ni) yields the primary amine. For example, analogous protocols for methanamine derivatives emphasize the use of chiral tartaric acid for enantiomeric resolution, as seen in related compounds . Key intermediates include 3-bromophenyl precursors and protected amine intermediates to prevent side reactions.
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including , , and 2D-COSY) are critical. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Comparative analysis with literature data for analogous methanamine derivatives (e.g., NMR shifts for thiophene protons at δ 6.7–7.2 ppm and aromatic phenyl protons at δ 7.3–7.8 ppm) can validate structural assignments .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : The compound is likely air-sensitive and may cause skin/eye irritation based on structurally similar amines. Use inert atmosphere techniques (e.g., glovebox or Schlenk line) and personal protective equipment (nitrile gloves, goggles). Storage at 2–8°C under nitrogen is advised to prevent degradation. Emergency protocols for amine exposure, such as rinsing with copious water and consulting poison control centers, align with safety data for related methanamine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent used for dissolution). A systematic approach includes:
- Replicating assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%).
- Validating target engagement via competitive binding assays or CRISPR knockouts.
- Analyzing metabolic stability using liver microsomes to account for species-specific differences.
For example, antimicrobial studies on similar methanamine derivatives highlighted the impact of bacterial strain selection on MIC values .
Q. What computational strategies are effective for predicting the binding mode of this compound to neurological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can model interactions with receptors like serotonin transporters or NMDA receptors. Parameterize the compound using quantum mechanical calculations (DFT at B3LYP/6-31G* level) to derive partial charges. Compare results with experimental SAR data from analogous compounds, such as triazole-substituted methanamines, which showed enhanced affinity due to π-π stacking .
Q. How can the synthetic yield of this compound be optimized for scale-up in preclinical studies?
- Methodological Answer : Optimize coupling reactions by screening catalysts (e.g., Pd(OAc) vs. Pd(dppf)Cl) and ligands (XPhos vs. SPhos). Use Design of Experiments (DoE) to identify critical factors (temperature, solvent polarity, stoichiometry). For example, a 20% yield increase was achieved for a pyrazine-derived methanamine by switching from THF to DMF as the solvent . Continuous flow chemistry may also enhance reproducibility for intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
